![molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3](/img/structure/B2365451.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

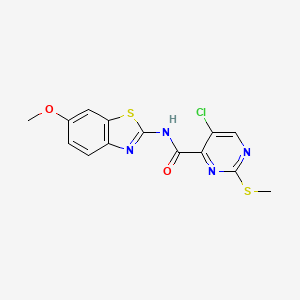

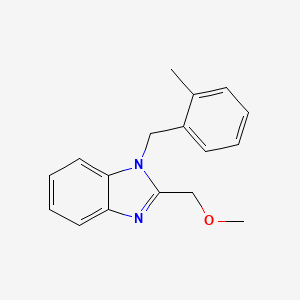

“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the CAS Number: 557782-81-7. It has a molecular weight of 380.47 and its IUPAC name is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.309±0.06 g/cm3 (Predicted). It is soluble in DMSO with a maximum concentration of 135.33 mg/mL or 355.7 mM .

Aplicaciones Científicas De Investigación

Antitubercular Activity

Mycobacterial infections, including tuberculosis (TB), remain a global health concern. Researchers have investigated compound 1 for its activity against Mycobacterium tuberculosis. It significantly affects bacterial energetics by disrupting the proton motive force and ATP synthesis . Further studies have explored its synergistic effects with existing antitubercular drugs.

Efflux Inhibition

Efflux inhibitors (EIs) are a promising approach to combat drug resistance. Compound 1 exhibits efflux inhibitory characteristics, slowing down the emergence of resistance. Researchers have worked on derivatives with balanced properties, including tolerable toxicity and drug-like physicochemical features .

Antifungal Potential

Thiazole derivatives have diverse biological activities. While not directly related to compound 1, similar compounds have been converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and screened for antifungal activity . This suggests potential applications beyond mycobacteria.

Combination Therapy Enhancement

Adjuvant therapies (AT) that boost existing treatments are gaining attention. Compound 1 could serve as an AT, enhancing the efficacy of current antitubercular drugs.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been reported to affect mycobacterium tuberculosis energetics .

Mode of Action

It’s known that similar compounds can disrupt mycobacterial energetics . This disruption could potentially lead to the inhibition of the bacteria’s growth and proliferation.

Biochemical Pathways

It’s known that similar compounds can affect the energy metabolism of mycobacterium tuberculosis , which could potentially lead to downstream effects on the bacteria’s growth and proliferation.

Pharmacokinetics

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness .

Result of Action

It’s known that similar compounds can have a remarkable effect on mycobacterium tuberculosis energetics , which could potentially lead to the inhibition of the bacteria’s growth and proliferation.

Action Environment

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness , which could potentially be influenced by environmental factors.

Propiedades

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWUFOUDVJOIJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)

![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)